molecular formula C11H10ClN3O B7457183 3-chloro-N-(1-methylpyrazol-3-yl)benzamide

3-chloro-N-(1-methylpyrazol-3-yl)benzamide

Cat. No. B7457183
M. Wt: 235.67 g/mol
InChI Key: OPXVRECCWLWERE-UHFFFAOYSA-N
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Description

3-chloro-N-(1-methylpyrazol-3-yl)benzamide, also known as 3-Cl-PB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-(1-methylpyrazol-3-yl)benzamide is not fully understood. However, it has been suggested that it may act as a positive allosteric modulator of the GABAB receptor. This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
3-chloro-N-(1-methylpyrazol-3-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to have analgesic effects by reducing pain sensitivity. Furthermore, it has been found to have anticonvulsant effects by increasing the threshold for seizure induction.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-(1-methylpyrazol-3-yl)benzamide in lab experiments is its high potency and selectivity. It has been found to exhibit its biological activities at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using 3-chloro-N-(1-methylpyrazol-3-yl)benzamide is its poor solubility in water, which may affect its bioavailability and limit its therapeutic potential.

Future Directions

There are several future directions for the research on 3-chloro-N-(1-methylpyrazol-3-yl)benzamide. One of the potential applications is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has been suggested that 3-chloro-N-(1-methylpyrazol-3-yl)benzamide may have neuroprotective effects by reducing oxidative stress and inflammation. Another potential application is in the treatment of chronic pain. It has been shown to have analgesic effects in various animal models of pain. Furthermore, the development of more potent and selective analogs of 3-chloro-N-(1-methylpyrazol-3-yl)benzamide may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 3-chloro-N-(1-methylpyrazol-3-yl)benzamide involves the reaction of 3-chlorobenzoic acid with 1-methylpyrazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields 3-chloro-N-(1-methylpyrazol-3-yl)benzamide as a white crystalline solid with a melting point of 165-167°C.

Scientific Research Applications

3-chloro-N-(1-methylpyrazol-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-chloro-N-(1-methylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-15-6-5-10(14-15)13-11(16)8-3-2-4-9(12)7-8/h2-7H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXVRECCWLWERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1-methylpyrazol-3-yl)benzamide

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